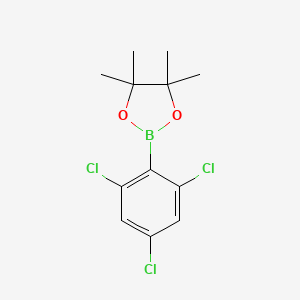

4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

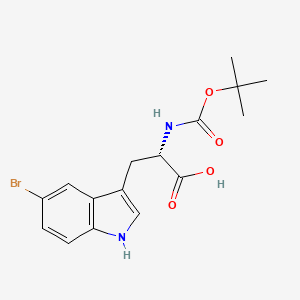

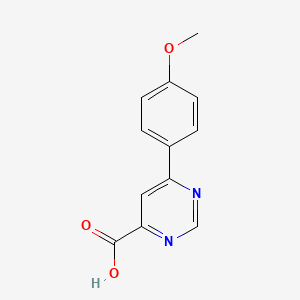

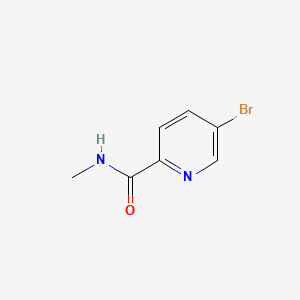

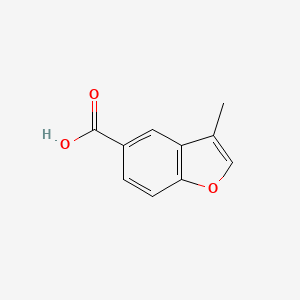

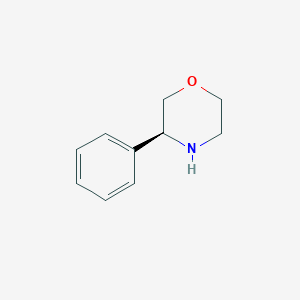

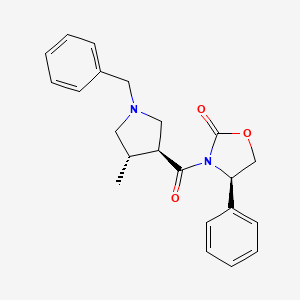

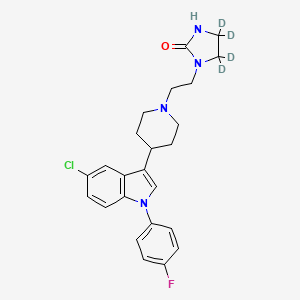

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reactants, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound can undergo. It would include the reactants and products of each reaction, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.科研应用

Synthesis and Material Science Applications

- This compound is used in the synthesis of novel dioxaborolane derivatives, which are potential intermediates for creating new materials for Liquid Crystal Display (LCD) technology. It's also being investigated for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

- In another application, it serves as a building block for synthesizing biologically active disila-tetrahydronaphthalene derivatives, demonstrating its importance in the development of silicon-based drugs and odorants (Büttner et al., 2007).

- The compound is also employed in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, showing potential as inhibitors against serine proteases, including thrombin (Spencer et al., 2002).

Biological and Medicinal Chemistry

- It has been used to synthesize pinacolyl boronate-substituted stilbenes, which exhibit lipogenic inhibitory effects and potential as lipid-lowering drugs (Das et al., 2011).

- The compound is also crucial in the preparative synthesis for creating key propargylation reagents, showing scalability and efficiency in chemical production (Fandrick et al., 2012).

- It serves as a latent acrolein synthon in the synthesis of delta-hydroxyesters, demonstrating its utility in organic synthesis (Shimizu et al., 2010).

Chemical Properties and Reactions

- Electrochemical studies of sulfur-containing organoboron compounds, including 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, reveal insights into their oxidation potentials and anodic substitution reactions (Tanigawa et al., 2016).

- The compound has been used to develop a new pyrene derivative for detecting hydrogen peroxide in living cells, highlighting its application in biochemistry and cellular studies (Nie et al., 2020).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. It would also include precautions that should be taken when handling the compound.

未来方向

This would involve a discussion of areas for future research. For example, if the compound has potential applications in medicine or industry, these could be explored in more detail.

性质

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXCPGPJHBGRPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701167280 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |

CAS RN |

69807-93-8 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69807-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1370373.png)

![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1370388.png)

![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)

![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)